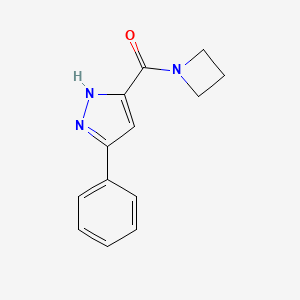
4-Methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPTT is a member of the triazole family of compounds, which are known for their diverse biological activities. MPTT was first synthesized in 2007 by Kovalenko et al. using a one-pot reaction of 4-methylbenzaldehyde, pyrrolidine, thiosemicarbazide, and sodium hydroxide. Since then, MPTT has been the subject of numerous studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MPTT has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. MPTT has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition to its anti-cancer activity, MPTT has also been shown to have antibacterial, antifungal, and antiviral activity.
Mecanismo De Acción
The mechanism of action of MPTT is not fully understood. However, it is believed that MPTT exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MPTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, MPTT has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. MPTT has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTT is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, MPTT has been shown to have potent activity against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of MPTT is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on MPTT. One area of interest is the development of new synthetic methods for MPTT that are more efficient and environmentally friendly. Another area of interest is the development of new derivatives of MPTT that have improved activity and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
In conclusion, MPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTT is relatively simple, and it has been shown to have potent anti-cancer, antibacterial, antifungal, and antiviral activity. However, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MPTT is a multi-step process that involves the reaction of 4-methylbenzaldehyde with pyrrolidine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide and sodium hydroxide to yield MPTT. The synthesis of MPTT is relatively simple and can be performed using standard laboratory equipment.
Propiedades
IUPAC Name |
4-methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-5-7-13(8-6-12)14-16-19(15(20)17(14)2)11-18-9-3-4-10-18/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGOWHEVQHUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)


![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)